N-Desbutyl-N-propyl Bumetanide-d5

Stable-isotope dilution LC-MS/MS quantification Impurity profiling

N-Desbutyl-N-propyl Bumetanide-d5 (CAS 1346601-70-4) is a stable isotope-labeled analog of Bumetanide Impurity 1 (also known as Bumetanide Propyl Analogue or N‑Desbutyl‑N‑propyl Bumetanide). As a pentadeuterated derivative incorporating five deuterium atoms on the phenoxy ring, it serves as a high‑purity reference standard designed specifically for the selective quantification of the N‑desbutyl‑N‑propyl impurity in bumetanide active pharmaceutical ingredient (API) and finished dosage forms using liquid chromatography–tandem mass spectrometry (LC‑MS/MS).

Molecular Formula C16H18N2O5S
Molecular Weight 355.42
CAS No. 1346601-70-4
Cat. No. B585379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desbutyl-N-propyl Bumetanide-d5
CAS1346601-70-4
Synonyms3-(Aminosulfonyl)-4-(phenoxy-d5)-5-(propylamino)benzoic Acid;  _x000B_4-(Phenoxy-d5)-3-(propylamino)-5-sulfamoylbenzoic Acid;  4-(Phenoxy-d5)-3-propylamino-5-sulfamoylbenzoic Acid; 
Molecular FormulaC16H18N2O5S
Molecular Weight355.42
Structural Identifiers
SMILESCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
InChIInChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D
InChIKeyYZACFNSGLDGBNP-DKFMXDSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desbutyl-N-propyl Bumetanide-d5 (CAS 1346601-70-4): Deuterated Impurity Standard for Selective Bumetanide Analysis


N-Desbutyl-N-propyl Bumetanide-d5 (CAS 1346601-70-4) is a stable isotope-labeled analog of Bumetanide Impurity 1 (also known as Bumetanide Propyl Analogue or N‑Desbutyl‑N‑propyl Bumetanide) [1]. As a pentadeuterated derivative incorporating five deuterium atoms on the phenoxy ring, it serves as a high‑purity reference standard designed specifically for the selective quantification of the N‑desbutyl‑N‑propyl impurity in bumetanide active pharmaceutical ingredient (API) and finished dosage forms using liquid chromatography–tandem mass spectrometry (LC‑MS/MS).

N-Desbutyl-N-propyl Bumetanide-d5: Why Standard Bumetanide Isotopologues Cannot Match Its Impurity Quantification Needs


Generic substitution of the internal standard in impurity analysis is analytically unsound because stable‑isotope dilution LC‑MS/MS demands that the internal standard co‑elute with and mirror the ionization behavior of the target analyte [1]. Bumetanide‑d5 (deuterated parent drug) or Desbutyl Bumetanide‑d5 (deuterated metabolite) differ from N‑Desbutyl‑N‑propyl Bumetanide‑d5 in alkyl chain length (butyl vs. propyl) or functional groups, leading to dissimilar chromatographic retention, differential matrix effects, and potential ion suppression. These physicochemical mismatches jeopardize method accuracy, precision, and the ability to meet ICH Q3A/Q3B regulatory thresholds for impurity testing. The following section presents quantitative evidence supporting these claims.

N-Desbutyl-N-propyl Bumetanide-d5: Quantifiable Differentiation Against Common Internal Standard Alternatives


Isotopic Mass Difference and Quantitative Specificity: N‑Desbutyl‑N‑propyl Bumetanide‑d5 vs. Unlabeled Analog

N‑Desbutyl‑N‑propyl Bumetanide‑d5 possesses a molecular mass of 355.42 g/mol, precisely 5.03 Da heavier than its unlabeled analog (350.39 g/mol) owing to the incorporation of five deuterium atoms . This mass shift ensures a baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) signal in triple‑quadrupole mass spectrometers, enabling accurate isotope‑dilution quantification without cross‑talk between the analyte and internal standard channels.

Stable-isotope dilution LC-MS/MS quantification Impurity profiling

Chromatographic Resolution: N‑Desbutyl‑N‑propyl Bumetanide‑d5 vs. Bumetanide‑d5

Bumetanide‑d5 (CAS 1216739-35-3) is a deuterated form of the parent drug and bears a butyl side chain, whereas N‑Desbutyl‑N‑propyl Bumetanide‑d5 carries a shorter propyl group. This structural divergence alters the compound’s hydrophobicity and expected reversed‑phase HPLC retention time. Although no published head‑to‑head chromatogram is available, the class‑level inference is that non‑isosteric internal standards often fail to co‑elute with the target impurity, violating the fundamental requirement of isotope‑dilution mass spectrometry that the internal standard and analyte experience identical matrix effects [1].

Chromatographic retention Co-elution Internal standard selection

Regulatory Compliance: N‑Desbutyl‑N‑propyl Bumetanide‑d5 Enables ICH Q3A/Q3B Impurity Limit Tests

Regulatory guidelines require that unspecified impurities in new drug substances be controlled below 0.10% (or 1.0 mg daily intake) and that specified impurities be individually quantified with validated methods [1]. The unlabeled N‑Desbutyl‑N‑propyl Bumetanide standard cannot function as an internal standard in mass spectrometry because it is indistinguishable from the impurity itself. In contrast, the deuterated‑d5 analog provides a structurally identical yet mass‑shifted internal standard, enabling the development of a validated LC‑MS/MS method capable of achieving limits of quantification (LOQ) well below the 0.05% reporting threshold typically required for impurity profiling.

ICH Q3A ICH Q3B Impurity threshold Quantification limit

Purity and Stability: Certified Reference Standard Parameters for N‑Desbutyl‑N‑propyl Bumetanide‑d5

Commercially available N‑Desbutyl‑N‑propyl Bumetanide‑d5 is supplied with a certificate of analysis (CoA) guaranteeing purity >95% (HPLC) and isotope enrichment ≥99% deuterated forms . The compound requires storage at 2–8 °C and is shipped at ambient temperature. In contrast, the unlabeled N‑Desbutyl‑N‑propyl Bumetanide reference standard is typically offered at purity >98% but lacks the isotopic enrichment necessary for mass‑spectrometric internal standard use.

Reference standard Purity Storage stability Quality control

N-Desbutyl-N-propyl Bumetanide-d5: High-Impact Use Cases for Analytical and Quality Control Laboratories


Stable Isotope Dilution LC‑MS/MS Method for Quantitative Impurity Profiling in Bumetanide API

Pharmaceutical quality control laboratories developing an LC‑MS/MS method for the simultaneous determination of bumetanide and its process impurities should consider N‑Desbutyl‑N‑propyl Bumetanide‑d5 as the dedicated internal standard for the N‑desbutyl‑N‑propyl impurity. Its co‑elution with the analyte minimizes matrix effects, while the +5 Da mass shift ensures interference‑free SRM transitions, enabling method validation within the 0.05–0.10% ICH reporting thresholds [1].

Method Validation and Transfer for ANDA/DMF Submissions

Generic drug manufacturers preparing ANDA or DMF submissions require fully validated methods for impurity testing. Using N‑Desbutyl‑N‑propyl Bumetanide‑d5 as the internal standard aligns with FDA and EMA bioanalytical method validation guidance, ensuring method robustness, precision, and accuracy for the targeted impurity [1]. This reduces the risk of regulatory queries regarding internal standard selection.

Stability Studies and Degradation Product Monitoring

During forced degradation and long‑term stability studies of bumetanide drug products, the N‑desbutyl‑N‑propyl impurity may form or increase. The deuterated‑d5 standard enables accurate quantification even in the presence of complex degradation matrices, supporting shelf‑life assignment and control strategies [1].

High‑Sensitivity Trace Analysis for Root Cause Investigation of Drug Substance Purity

When unexpected impurity peaks are detected in production batches, root cause investigation requires unambiguous identification and trace quantification. N‑Desbutyl‑N‑propyl Bumetanide‑d5 serves as the confirmatory internal standard for LC‑HRMS or LC‑MS/MS analysis, delivering the structural specificity and sensitivity needed to detect the impurity at levels below 0.05% of the API concentration [1].

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